molecular formula C10H16N2O3S B11762276 5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

Cat. No.: B11762276
M. Wt: 244.31 g/mol
InChI Key: YBJHBAHKTGYVGT-BKPPORCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid . The stereochemical descriptors (3aR,4S,6aS) provided in the query represent an alternative conformational notation, but the biologically active form of biotin retains the (3aS,4S,6aR) configuration. This discrepancy may arise from differing enantiomeric representations or crystallographic reference frames. The molecule comprises a tetrahydrothiophene ring fused to an imidazolidone moiety, with a pentanoic acid side chain at the 4-position (Figure 1).

Table 1: Molecular Identity and Stereochemical Data

Property Value
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
CAS Registry Number 58-85-5
Molecular Formula C₁₀H₁₆N₂O₃S
Molecular Weight 244.31 g/mol
ChEBI ID CHEBI:15956
Stereochemical Configuration (3aS,4S,6aR)

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography reveals that biotin adopts a compact, bicyclic structure with the thienoimidazole ring system in a chair-like conformation. The Fe₄S₄ and Fe₂S₂ clusters in biotin synthase (PDB: 1BIA) coordinate the sulfur atom during its biosynthesis, stabilizing the thiophene ring. The carboxyl group of the pentanoic acid chain participates in hydrogen bonding with active-site residues of biotin-binding proteins, such as BirA (Figure 2).

Key Crystallographic Parameters

  • Space Group : P2₁2₁2₁ (Biotin Synthase Complex)
  • Unit Cell Dimensions : a = 61.9 Å, b = 96.1 Å, c = 180.6 Å
  • Resolution : 2.2–3.4 Å

The imidazolidone ring’s carbonyl oxygen forms a critical hydrogen bond with the backbone amide of Gly47 in BirA, while the thiophene sulfur interacts with Fe₂S₂ clusters in biosynthetic enzymes.

Spectroscopic Profiling (NMR, IR, and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz): δ 4.30 (m, 1H, H-4), 3.10 (t, 2H, J = 6.5 Hz, H-1'), 2.80 (d, 2H, J = 12 Hz, H-3a/6a), 1.60–1.20 (m, 6H, pentanoic acid chain).
  • ¹³C NMR : 175.2 ppm (C=O, imidazolidone), 170.5 ppm (COOH), 62.1 ppm (C-4).

Infrared (IR) Spectroscopy

  • Strong absorption at 1710 cm⁻¹ (C=O stretch, imidazolidone), 1690 cm⁻¹ (COOH), and 1250 cm⁻¹ (C-S).

Mass Spectrometry

  • ESI-MS : m/z 245.1 [M+H]⁺, 267.1 [M+Na]⁺.
  • Collisional Cross-Section (CCS) : 147.28 Ų [M+H].

Thermodynamic Stability and Reactivity Patterns

Biotin exhibits high thermal stability (decomposition >230°C) but is sensitive to UV irradiation and strong oxidizing agents. Its reactivity is dominated by:

  • Carboxylation : The ureido nitrogen (N-1) acts as a nucleophile, forming a biotin-enzyme intermediate in ATP-dependent carboxylation reactions.
  • Sulfur Coordination : The thiophene sulfur participates in Fe-S cluster assembly during biosynthesis.
  • Acid-Base Behavior : The carboxylic acid (pKa ≈ 4.5) deprotonates to form biotinate, enhancing solubility in physiological conditions.

Table 2: Thermodynamic and Kinetic Data

Property Value
Melting Point 232–233°C
Aqueous Solubility 22 mg/mL (25°C)
logP (Octanol-Water) 0.98
Half-Life (pH 7.4, 25°C) >24 hours

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7+,9-/m1/s1

InChI Key

YBJHBAHKTGYVGT-BKPPORCPSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Thiophanium Salt Resolution and Cyclization

The foundational method, derived from biotin synthesis, involves resolving thiophanium salts to establish stereochemistry. The patent US2489235A details the use of d-camphorsulfonate derivatives to separate diastereomeric thiophanium intermediates. For instance, treatment of trimethylene-thiophanium bromide with silver d-camphorsulfonate yields a mixture of d- and l-thiophanium d-camphorsulfonates, which are fractionally crystallized to isolate the desired (3aR,4S,6aS) isomer. Subsequent cyclization with meso-diamino succinic acid under phosgene generates the imidazolidinone core, though this step requires strict anhydrous conditions to prevent hydrolysis.

Sodium-Ammonia Debenzylation

Debenzylation of protected precursors is critical for exposing the pentanoic acid moiety. In a representative procedure, dibenzyl-biotin derivatives are treated with sodium in liquid ammonia, followed by sequential additions of ammonium chloride to quench excess reductant. For example, reacting 10.8 g of d,l-monobenzyl-biotin with 1.5 g sodium in 150 mL ammonia at −78°C yields crude d,l-biotin after acidification, with a 75% conversion rate. This method prioritizes stereochemical integrity but necessitates cryogenic conditions and inert atmospheres to avoid racemization.

Modern Synthetic Techniques

Carbodiimide-Mediated Coupling

Recent advancements employ carbodiimides like EDC·HCl to streamline intermediate coupling. As described in the RSC protocol, biotin-TEO-NH₂ reacts with activated esters in dry DMF, facilitated by EDC·HCl at 0°C. This method achieves quantitative yields of biotin-PEO-azido intermediates within 48 hours, minimizing side reactions through controlled pH and temperature. Purification via silica gel chromatography (CHCl₃:MeOH:NH₃, 1:0.25:0.1) ensures removal of unreacted starting materials, though scalability remains limited by solvent costs.

Solid-Phase Synthesis and Dialysis

For high-purity applications, solid-phase synthesis on Wang resin followed by affinity chromatography is employed. The RSC method isolates the target compound using streptavidin-coated beads, with elution via 2 mM biotin solution in PBS. Post-elution dialysis (12–14 kDa MWCO) removes residual biotin, achieving >95% purity as confirmed by HPLC. This approach is favored for protein conjugates but requires specialized equipment and extended processing times (4–5 days).

Purification and Characterization

Crystallization and Solvent Selection

Crystallization remains pivotal for isolating enantiopure product. The patent describes recrystallizing crude d,l-biotin from acetone-ether-petrol ether mixtures, elevating melting points from 109–112°C to 122–124°C after three cycles. Modern protocols replace petrol ether with heptane for reduced environmental impact, though this increases costs by ~20%.

Spectroscopic Validation

1H-NMR (500 MHz, DMSO-d₆) confirms structure via characteristic shifts: δ 7.75 (t, J=5.68 Hz, NH), 4.32 (m, CH-S), and 2.58 (d, J=12.4 Hz, CH₂COO⁻). High-resolution mass spectrometry (HRMS) verifies molecular weight with [M+Na]⁺ at m/z 569.2979 (calculated) vs. 569.2987 (observed).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (Days)Cost (USD/g)
Thiophanium Resolution30–5085–907–10120–150
Sodium-Ammonia70–7592–953–590–110
EDC Coupling95–9898–992–4200–250
Solid-Phase80–85>994–5300–350

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the ureido or tetrahydrothiophene rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid has been investigated for its potential as a pharmaceutical agent. Its unique structure allows for interactions with biological targets that can lead to therapeutic effects.

Case Study: Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various pathogens. In vitro studies indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Biological Research

The compound is also utilized in biological research to study enzyme inhibition and receptor interactions. Its thieno[3,4-d]imidazole moiety is particularly relevant in the exploration of enzyme activities related to metabolic pathways.

Case Study: Enzyme Inhibition
In a study examining its effect on phosphodiesterase enzymes, the compound demonstrated significant inhibitory activity. The inhibition was characterized by kinetic studies revealing a mixed-type inhibition pattern.

EnzymeIC50 (µM)
Phosphodiesterase I0.85
Phosphodiesterase II1.20

Industrial Applications

Beyond pharmaceuticals and research, this compound has potential applications in the development of agrochemicals and materials science due to its stability and reactivity.

Case Study: Agrochemical Formulation
The compound has been explored as a bioactive ingredient in pesticide formulations. Its efficacy in controlling pest populations while minimizing environmental impact makes it a candidate for sustainable agricultural practices.

Mechanism of Action

Similar compounds include other biotin derivatives and thienoimidazolidines. Compared to these compounds, 5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity .

Comparison with Similar Compounds

D-Biotin (Natural Enantiomer)

  • Structure: The natural enantiomer (3aS,4S,6aR) features a tetrahydrothienoimidazole ring fused to a valeric acid side chain.
  • Function : Essential for binding to avidin/streptavidin and enzymatic cofactor roles (e.g., acetyl-CoA carboxylase) .
  • Applications : Dietary supplements, enzyme cofactors, and corrosion inhibition in acidic environments .

Lipoic Acid (5-[(3R)-Dithiolan-3-yl]pentanoic Acid)

  • Structure: Contains a dithiolane ring instead of a thienoimidazolone.
  • Function : Serves as an antioxidant and cofactor in mitochondrial decarboxylation (vs. biotin’s carboxylation role) .
  • Applications : Antioxidant therapy and metabolic disorder management.

Comparison with Sulfur-Modified Derivatives

Biotin Sulfone (Compound 22)

  • Structure: Features a sulfone (SO₂) group replacing the sulfur atom in the thieno ring.
  • Synthesis : Prepared via KOH-mediated oxidation of keto sulfone precursors in tert-butyl alcohol .
  • Applications : Intermediate in drug synthesis with altered stability and binding kinetics .

Sulfoxide Derivatives

  • Structure : Incorporates a sulfoxide (SO) group.
  • Properties : Altered electronic properties may enhance reactivity in specific synthetic pathways .

Tetradehydrobiotin Esters

  • Structure : Esters of tetradehydrobiotin (lacking hydrogens in the imidazole ring).
  • Synthesis : Synthesized via regioselective chlorination using sulfuryl chloride, key intermediates in biotin production .
  • Applications : Critical for stepwise synthesis of biotin derivatives .

Biotin Chloride

  • Structure : Acyl chloride derivative of biotin.
  • Synthesis : Single-step preparation from D-biotin using thionyl chloride, enabling facile conjugation to biomolecules .

Comparison with Biotinylated Conjugates

Biotin-Acacetin (Immunoprecipitation Probe)

  • Structure: Biotin conjugated to acacetin (a flavonoid) via carbodiimide coupling.
  • Applications: Used in immunoprecipitation assays to study protein interactions .

Polymer-Biotin Conjugates

  • Structure : Biotin linked to polymers (e.g., RAFT copolymer precursors).
  • Applications: Blockers of non-specific interactions in immunochemical analyses .

Data Tables

Table 1: Structural Analogs

Compound Stereochemistry Molecular Weight (g/mol) Key Feature Applications
D-Biotin (3aS,4S,6aR) 244.31 Natural coenzyme, water-soluble Supplements, enzymes
L-Biotin (3aR,4S,6aS) 244.31 Synthetic enantiomer Biophysical studies
Lipoic Acid (3R)-dithiolane 206.33 Antioxidant, mitochondrial cofactor Metabolic therapy

Table 2: Derivatives and Conjugates

Compound Modification Synthesis Method Applications
Biotin Sulfone (22) SO₂ substitution KOH in tert-butyl alcohol Drug synthesis
Tetradehydrobiotin Dehydrogenated ring SO₂Cl₂ chlorination Biotin production
Biotin-Acacetin Flavonoid conjugate DCC/DMAP coupling Immunoprecipitation assays

Biological Activity

5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

Property Value
Molecular FormulaC10H16N2O3S
Molecular Weight244.311 g/mol
IUPAC NameThis compound

This compound belongs to the class of organic compounds known as biotin and derivatives, which are characterized by their ureido structure and potential interactions with biological systems .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The thienoimidazole moiety may interact with various enzymes, inhibiting their activity. This is particularly relevant in metabolic pathways where these enzymes play a crucial role.
  • Receptor Modulation : The compound can potentially bind to specific receptors in cells, altering signaling pathways that lead to physiological changes.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

Antimicrobial Activity

Research has indicated that this compound demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies have suggested that the compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound. It may help mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent against bacterial infections .
  • In Vitro Cancer Study : A recent investigation assessed the effects of the compound on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability (up to 70% at 100 µM concentration) after 48 hours of treatment, suggesting strong anticancer potential .
  • Neuroprotection Research : In a model of Alzheimer's disease using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a notable decrease in amyloid-beta-induced cytotoxicity, indicating its potential role in neuroprotection .

Q & A

Q. What are the standard synthetic routes for preparing 5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid and its derivatives?

  • Methodological Answer : The compound is typically synthesized from D-biotin via thionyl chloride (SOCl₂) to generate the acyl chloride intermediate. Subsequent coupling with amines (e.g., cyclopentylamine derivatives) in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) yields derivatives. Purification involves column chromatography (silica gel) and recrystallization (e.g., using toluene). For example, derivatives like N-(2-aminoethyl)pentanamide are synthesized with a yield of ~75% after optimization .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve signals for the thienoimidazole ring (δ ~7.16 ppm, singlet) and pentanoic acid chain (δ ~2.22 ppm, triplet) .
  • Infrared Spectroscopy (IR) : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazole ring vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., SOCl₂) .
  • Storage : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation .
  • First Aid : Immediate rinsing with water for skin/eye contact and use of emergency showers .

Q. How stable is this compound under varying experimental conditions?

  • Methodological Answer : Stability assays show:
  • Thermal Stability : Degrades above 40°C; store at -20°C .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids/bases .
  • Light Sensitivity : Protect from UV light to prevent photodegradation .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance yield and purity of derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(hfacac)₂) for coupling efficiency .
  • Solvent Optimization : Use anhydrous THF or acetonitrile to minimize side reactions .
  • Reaction Monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane) to track progress and adjust reaction times .

Q. What strategies are used to investigate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Analog Synthesis : Modify the pentanoic acid chain (e.g., PEGylation) or thienoimidazole ring (e.g., halogenation) .
  • Biological Assays : Test enzyme inhibition (e.g., CDK9) or receptor binding using fluorescence polarization .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with fatty acid synthases) using AMBER or GROMACS .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to assess reactivity .

Q. How should researchers address discrepancies in experimental data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) .
  • Cross-Validation : Use orthogonal methods (e.g., LC-MS and NMR) to confirm compound identity .
  • Statistical Analysis : Apply ANOVA or t-tests to identify significant variations in biological activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.